4-(Benzyloxy)-3-bromobenzamide
Description
4-(Benzyloxy)-3-bromobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group and a bromine atom attached to a benzene ring, along with an amide functional group
Properties
IUPAC Name |
3-bromo-4-phenylmethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVMMOMRCTWPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-bromobenzamide typically involves the following steps:
Bromination: The starting material, 4-(Benzyloxy)benzamide, is subjected to bromination using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or a radical initiator. The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated purification systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-bromobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, room temperature.
Oxidation: Potassium permanganate in aqueous solution, reflux.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), room temperature.
Major Products Formed
Substitution: 4-(Benzyloxy)-3-methoxybenzamide.
Oxidation: 4-(Benzyloxy)-3-bromobenzoic acid.
Reduction: 4-(Benzyloxy)-3-bromoaniline.
Scientific Research Applications
4-(Benzyloxy)-3-bromobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-bromobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)benzamide
- 4-(Benzyloxy)-3-chlorobenzamide
- 4-(Benzyloxy)-3-fluorobenzamide
Comparison
Compared to its analogs, 4-(Benzyloxy)-3-bromobenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the bromine atom can be selectively substituted, providing a versatile platform for further chemical modifications.
Biological Activity
Overview
4-(Benzyloxy)-3-bromobenzamide is an organic compound characterized by a unique combination of a benzyloxy group, a bromine atom, and an amide functional group. This molecular structure positions it as a significant candidate in various biological applications, particularly in medicinal chemistry and pharmacology. The presence of the bromine atom is particularly noteworthy due to its influence on the compound's reactivity and potential biological activity.
- Molecular Formula: CHBrNO
- Molecular Weight: 284.14 g/mol
- CAS Number: 1706456-92-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, altering cellular processes. The bromine atom can participate in halogen bonding, enhancing interactions with biological targets and potentially increasing the compound's efficacy against various diseases.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that benzamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, the compound may act on the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell division and differentiation.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, potentially through interference with bacterial cell wall synthesis or other vital processes.
Case Studies
-
Anticancer Activity Study:
- A study published in Journal of Medicinal Chemistry evaluated various benzamide derivatives, including this compound, for their anticancer activity against human cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast and colon cancer cells.
-
Antimicrobial Efficacy:
- In a microbiological assessment, this compound was tested against several pathogenic bacteria. The compound demonstrated notable inhibition zones in disk diffusion assays, suggesting its potential as an antimicrobial agent.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Benzyloxy)benzamide | No halogen substituent | Moderate anticancer |
| 4-(Benzyloxy)-3-chlorobenzamide | Chlorine atom instead of bromine | Lower antimicrobial |
| 4-(Benzyloxy)-3-fluorobenzamide | Fluorine atom | Enhanced reactivity |
The comparison indicates that the presence of the bromine atom in this compound enhances its biological activity compared to its analogs.
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound suggests moderate absorption with potential metabolism through cytochrome P450 enzymes. Safety data indicate that while the compound may be harmful if ingested or inhaled, it shows low toxicity in vitro at therapeutic concentrations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
